molecular formula C7H6BrNO2 B112197 2-Bromo-3-methoxyisonicotinaldehyde CAS No. 191418-78-7

2-Bromo-3-methoxyisonicotinaldehyde

Cat. No.: B112197
CAS No.: 191418-78-7
M. Wt: 216.03 g/mol
InChI Key: NESGFHKARGFUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxyisonicotinaldehyde typically involves the bromination of 3-methoxyisonicotinaldehyde. One common method is as follows:

    Starting Material: 3-Methoxyisonicotinaldehyde.

    Reagent: Bromine (Br2).

    Solvent: Acetic acid or another suitable solvent.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

The reaction proceeds as follows:

3-Methoxyisonicotinaldehyde+Br2This compound\text{3-Methoxyisonicotinaldehyde} + \text{Br}_2 \rightarrow \text{this compound} 3-Methoxyisonicotinaldehyde+Br2​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Bulk Handling of Reagents: Using large quantities of bromine and 3-methoxyisonicotinaldehyde.

    Controlled Reaction Conditions: Ensuring optimal temperature and solvent conditions to maximize yield and purity.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxyisonicotinaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 2-substituted-3-methoxyisonicotinaldehyde derivatives.

    Oxidation: Formation of 2-bromo-3-methoxyisonicotinic acid.

    Reduction: Formation of 2-bromo-3-methoxyisonicotinalcohol.

Scientific Research Applications

2-Bromo-3-methoxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxyisonicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-3-methoxyisonicotinaldehyde: Similar structure with chlorine atoms instead of bromine.

    5-Chloro-2,3-dimethoxyisonicotinaldehyde: Contains additional methoxy group and chlorine atom.

    2-Bromo-3-pyridinecarboxaldehyde: Lacks the methoxy group.

Uniqueness

2-Bromo-3-methoxyisonicotinaldehyde is unique due to the specific combination of bromine and methoxy substituents on the isonicotinaldehyde framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-bromo-3-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESGFHKARGFUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376636
Record name 2-Bromo-3-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191418-78-7
Record name 2-Bromo-3-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.